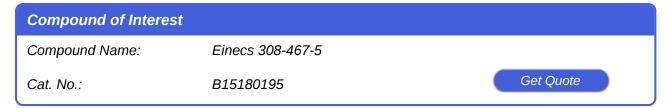




# Spectroscopic Analysis of Einecs 308-467-5: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound identified by Einecs number 308-467-5, chemically known as 3-[(4-nitrophenyl)azo]-5-[(6-sulpho-1-naphthyl)azo]salicylic acid, sodium salt. Due to the limited availability of specific experimental data for this exact compound in public databases, this guide leverages spectroscopic information from structurally related molecules, including aromatic azo compounds, salicylic acid derivatives, and nitrophenyl- and naphthyl-substituted dyes. The methodologies and expected spectral characteristics detailed herein offer a robust framework for the analysis and characterization of this and similar complex dye molecules.

#### **Expected Spectroscopic Data**

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Einecs 308-467-5** based on the analysis of analogous compounds.

Table 1: Expected <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts



Functional Group	Expected <sup>1</sup> H Chemical Shift (ppm)	Expected <sup>13</sup> C Chemical Shift (ppm)
Aromatic Protons (Salicylic Acid Moiety)	7.0 - 8.5	110 - 160
Aromatic Protons (Nitrophenyl Moiety)	7.5 - 8.5	120 - 150
Aromatic Protons (Naphthyl Moiety)	7.5 - 9.0	120 - 140
-OH (Salicylic Acid)	10.0 - 13.0 (broad)	-
-COOH (Salicylic Acid)	11.0 - 13.0 (broad)	165 - 175
Aromatic Carbons attached to Azo group	-	140 - 160
Aromatic Carbons attached to Nitro group	-	145 - 155
Aromatic Carbons attached to Sulfonate group	-	135 - 145

Note: The exact chemical shifts are highly dependent on the solvent and concentration. The presence of multiple aromatic rings and substituents will lead to complex splitting patterns.

Table 2: Expected Infrared (IR) Absorption Frequencies



Functional Group	Expected IR Absorption Range (cm <sup>-1</sup> )	Intensity
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad
O-H Stretch (Phenolic)	3200 - 3600	Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C=O Stretch (Carboxylic Acid)	1680 - 1710	Strong
N=N Stretch (Azo)	1400 - 1450 and 1570-1630	Medium to Weak
C=C Stretch (Aromatic)	1450 - 1600	Medium to Strong
S=O Stretch (Sulfonate)	1030 - 1070 and 1150 - 1230	Strong
N-O Stretch (Nitro)	1500 - 1560 and 1335 - 1370	Strong

Table 3: Expected Mass Spectrometry (MS) Data

Ionization Mode	Expected m/z Value	Fragmentation Pattern
Electrospray (ESI-)	[M-Na] <sup>-</sup> , [M-2Na+H] <sup>-</sup>	Cleavage of the azo bonds, loss of SO <sub>3</sub> , NO <sub>2</sub> , and CO <sub>2</sub> .
High-Resolution MS	Precise mass of the molecular ion for elemental composition determination.	-

#### **Experimental Protocols**

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for organic compounds of this class and may require optimization for the specific sample.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O). Ensure the sample is fully dissolved. If solids are present, filter the solution.



- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
  - The number of scans will depend on the sample concentration.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - A larger sample amount (20-50 mg) may be necessary.
  - Longer acquisition times and a higher number of scans are typically required due to the low natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place the mixture into a pellet die and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.



- Place the KBr pellet in the sample holder and record the sample spectrum.
- Typically, spectra are collected in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

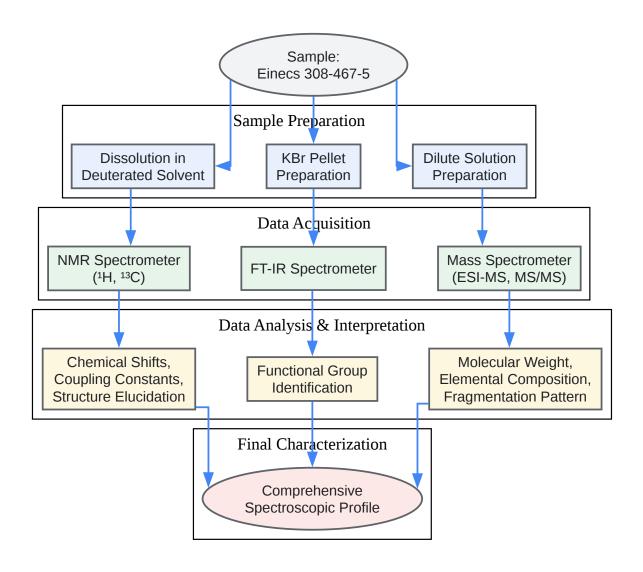
#### Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 μg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this type of polar and non-volatile compound. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is beneficial for accurate mass measurements.
- Data Acquisition (ESI):
  - Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
  - Acquire spectra in both positive and negative ion modes to determine the best ionization conditions. Given the presence of acidic groups (sulfonic and carboxylic acids), negative ion mode is likely to be more informative.
  - For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation of the molecular ion.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Use the accurate mass data to determine the elemental composition.

## **Visualization of Spectroscopic Workflow**

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like **Einecs 308-467-5**.





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Caption: Workflow for the spectroscopic analysis of Einecs 308-467-5.

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